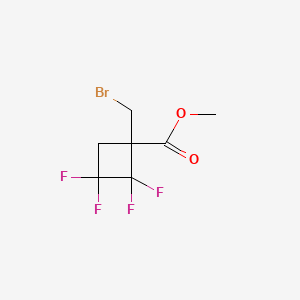
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is an organofluorine compound characterized by the presence of a bromomethyl group and a tetrafluorocyclobutane ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Tetrafluorocyclobutane Ring: The tetrafluorocyclobutane ring can be synthesized through a cycloaddition reaction involving tetrafluoroethylene and a suitable diene under high-pressure conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.
Biological Studies: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tetrafluorocyclobutane ring imparts stability and unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl1-(chloromethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is unique due to the combination of the bromomethyl group and the tetrafluorocyclobutane ring. This combination imparts distinct reactivity and stability, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C7H7BrF4O2 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H7BrF4O2/c1-14-4(13)5(3-8)2-6(9,10)7(5,11)12/h2-3H2,1H3 |
InChI Key |
RKSPCTVVRSBCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1(F)F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















